

# Application Note and Protocol: Cell-Based Calcium Flux Assay Using AMG 837 Hemicalcium

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## Compound of Interest

Compound Name: AMG 837 hemicalcium

Cat. No.: B15570486

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## Introduction

**AMG 837 hemicalcium** is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed in pancreatic  $\beta$ -cells and plays a crucial role in glucose-stimulated insulin secretion.[4][5] Activation of GPR40 by agonists like AMG 837 initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ( $\text{Ca}^{2+}$ ), which can be measured using calcium-sensitive fluorescent dyes.[7][8][9] This application note provides a detailed protocol for a cell-based calcium flux assay to characterize the activity of AMG 837 and other GPR40 agonists.

## Principle of the Assay

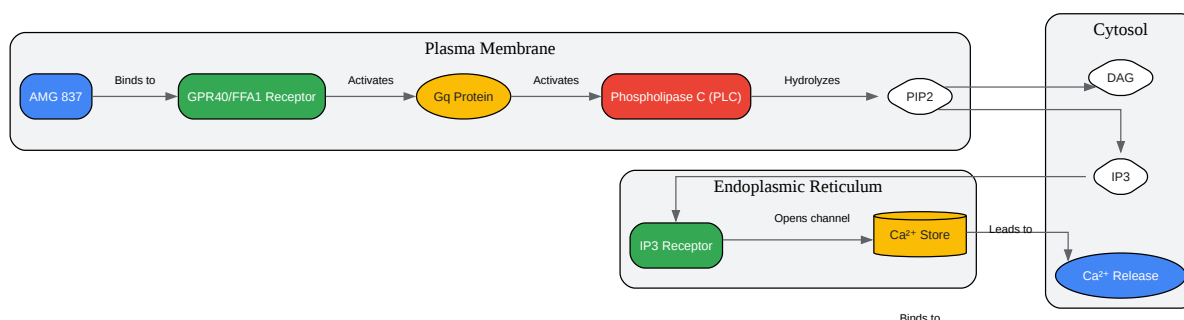
This assay quantifies the agonist-induced mobilization of intracellular calcium in cells stably expressing the human GPR40 receptor. The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. A kinetic fluorescence plate reader measures the change in fluorescence over time following the addition of the agonist, allowing for the determination of potency (EC50) and efficacy of the compound.

## Data Presentation

Table 1: In Vitro Activity of AMG 837 in Calcium Flux Assays

| Cell Line | Receptor    | Assay Type                     | AMG 837 EC50 (nM) | Notes                              | Reference |
|-----------|-------------|--------------------------------|-------------------|------------------------------------|-----------|
| CHO Cells | Human GPR40 | Aequorin Ca <sup>2+</sup> Flux | 120 ± 10          | Partial agonist activity observed. | [4]       |
| CHO Cells | Human GPR40 | Ca <sup>2+</sup> Flux          | 13.5              | ---                                | [10]      |
| CHO Cells | Mouse GPR40 | Ca <sup>2+</sup> Flux          | 22.6              | ---                                | [10]      |
| CHO Cells | Rat GPR40   | Ca <sup>2+</sup> Flux          | 31.7              | ---                                | [10]      |

## Signaling Pathway



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Caption: GPR40 signaling pathway leading to intracellular calcium release.

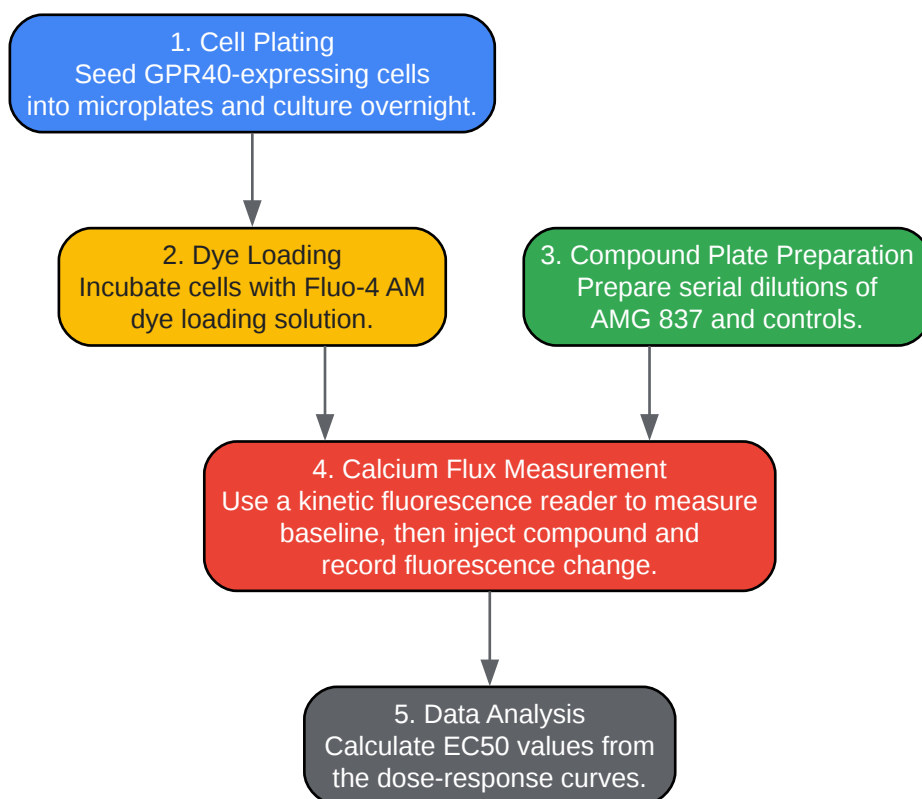
## Experimental Protocols

### Materials and Reagents

- Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR40/FFA1 (e.g., AequoScreen™ GPR40 cell line).[11][12]
- **AMG 837 Hemicalcium:** Prepare a stock solution in DMSO.
- Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.
- Fluorescent Calcium Indicator: Fluo-4 AM.[13][14]
- Pluronic F-127: To aid in dye loading.[15]
- Probenecid (optional): To inhibit dye leakage from cells.[15]
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[15]

- Control Agonist: A known GPR40 agonist (e.g., Linoleic Acid) or a positive control for calcium flux (e.g., ATP for endogenous P2Y receptors in CHO cells).[16]
- Control Antagonist: A known GPR40 antagonist (if applicable).
- Black, clear-bottom 96-well or 384-well cell culture plates.[15]
- Kinetic Fluorescence Plate Reader: (e.g., FLIPR, FlexStation) capable of excitation at ~490 nm and emission at ~525 nm.[13][17]

## Experimental Workflow



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Caption: General workflow for the cell-based calcium flux assay.

## Detailed Methodology

### 1. Cell Plating (Day 1)

- Harvest GPR40-expressing cells using standard cell culture techniques.
- Determine cell density and viability using a cell counter.
- Seed the cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).[13]
- Incubate the plates overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.

## 2. Dye Loading (Day 2)

- Prepare Dye Loading Solution:
  - Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
  - On the day of the assay, prepare the dye loading solution in Assay Buffer. A typical final concentration of Fluo-4 AM is 2-5 μM.
  - Incorporate Pluronic F-127 (e.g., 0.02-0.04%) to facilitate dye entry into the cells.[15]
  - If using, add probenecid to a final concentration of 2.5 mM to prevent dye extrusion.[15]
- Cell Loading:
  - Aspirate the cell culture medium from the wells.
  - Wash the cells once with Assay Buffer.
  - Add the dye loading solution to each well (e.g., 100 μL for a 96-well plate).[13]
  - Incubate the plate in the dark at 37°C for 45-60 minutes, followed by an additional 15-30 minutes at room temperature.[13][15]

## 3. Compound Plate Preparation

- During the dye loading incubation, prepare a separate "compound plate."

- Perform serial dilutions of **AMG 837 hemicalcium** and any control compounds in Assay Buffer. The concentrations should be prepared at 4-5 times the final desired concentration in the assay wells to account for the volume addition by the fluorescence reader.

#### 4. Measurement of Calcium Flux

- Set the parameters on the kinetic fluorescence plate reader. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.<sup>[15]</sup>
- Program the instrument to perform the following sequence:
  - Establish a stable baseline fluorescence reading for 10-20 seconds.
  - The instrument will then automatically add the compound from the compound plate to the cell plate.
  - Immediately following compound addition, continue to record the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the entire kinetic response of the calcium transient.<sup>[15]</sup>

#### 5. Data Analysis

- The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
- Plot the dose-response curve by graphing the change in fluorescence against the logarithm of the agonist concentration.
- Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using a non-linear regression analysis (e.g., four-parameter logistic fit).

## Troubleshooting

- Low Signal-to-Background Ratio:
  - Optimize cell seeding density.
  - Increase dye loading concentration or incubation time.

- Ensure the health and viability of the cells.
- High Well-to-Well Variability:
  - Ensure uniform cell seeding.
  - Check for and eliminate bubbles in the wells.
  - Ensure proper mixing of compounds upon addition.
- No Response to Agonist:
  - Confirm the expression and functionality of the GPR40 receptor in the cell line.
  - Verify the integrity and concentration of the agonist stock solution.
  - Use a positive control like ATP to confirm cell viability and assay functionality.[16]

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